1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2OS. This compound is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-bromo-2-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(3-(methylthio)phenyl)propan-2-one: Similar structure but lacks the additional bromine atom.
2-Bromo-1-phenylpropan-1-one: Similar structure but lacks the methylthio group.
1-Bromo-3-phenylpropane: Similar structure but lacks the carbonyl and methylthio groups.
Uniqueness
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine atoms and a methylthio group on the phenyl ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10Br2OS |
---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-(3-bromo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3 |
InChI Key |
PGLYRJQYPBUPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Br)SC)Br |
Origin of Product |
United States |
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